molecular formula C4H2Br2O2 B119096 3,4-Dibromofuran-2(5H)-one CAS No. 149418-41-7

3,4-Dibromofuran-2(5H)-one

Cat. No. B119096
M. Wt: 241.87 g/mol
InChI Key: UBAYSWXSWXORAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The direct synthesis of 3-bromotetronamides can be achieved in good yields through the reaction of 3,4-dibromofuran-2(5H)-one, obtained from furfural, with primary and secondary amines .


Molecular Structure Analysis

The molecular formula of 3,4-Dibromofuran-2(5H)-one is C4H2Br2O2 .


Chemical Reactions Analysis

3,4-Dibromofuran-2(5H)-one is used as an intermediate in organic synthesis. The reactions of mucobromic acid with C-nucleophiles and heteronucleophiles are described, as well as the nucleophilic addition to carbonyl reactions of 3,4-dibromofuran-2(5H)-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dibromofuran-2(5H)-one include a molecular weight of 241.87 g/mol, a density of 2.6±0.1 g/cm3, a boiling point of 315.0±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Synthesis of 3-Bromotetronamides 3,4-Dibromofuran-2(5H)-one, derived from furfural, is utilized in the synthesis of 3-bromotetronamides. This synthesis involves the reaction of 3,4-dibromofuran-2(5H)-one with primary and secondary amines, where aromatic amines exhibit higher tolerance. The structural uniqueness of this compound is further highlighted by the X-ray structures of its five derivatives, showcasing its versatility in chemical synthesis (Cunha, Oliveira, & Sabino, 2011).

Halogenated Furanone Derivatives in Cancer Research In cancer research, halogen-furan-2(5H)-one-type derivatives, including 3,4-dibromofuran-2(5H)-one, have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines like prostate (PC-3) and colon (HCT-116). Notably, 3,4-dibromofuran-2(5H)-one demonstrated significant antiproliferative activity, particularly against HCT-116 (IC50 0.4 ± 0.04 μM). This indicates its potential application in developing anticancer therapies (Castro-Torres et al., 2020).

Biomass-Derivative Butenolides in Organic Synthesis 3,4-Dibromofuran-2(5H)-one is highlighted as a key intermediate in organic synthesis, especially as a versatile starting material in synthesizing natural and bioactive compounds. Its ambiphilic and ambident nature, coupled with its reactivity in metal cross-coupling reactions like Suzuki and Sonogashira reactions, underscores its significance in the field of synthetic chemistry (Cunha & Oliveira, 2011).

Diverse Biological Activities of Furanone Derivatives Furan-2(5H)-one derivatives are known for their diverse biological activities. For instance, the anti-inflammatory drug Rofecoxib and natural compounds like Eutypoid A and gymnoascolides are based on the 3,4-disubstituted furan-2(5H)-one framework. This highlights the compound's versatility in pharmaceutical applications, from anti-inflammatory agents to potential anticancer drugs (Hakobyan et al., 2015).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet provided by the manufacturer .

properties

IUPAC Name

3,4-dibromo-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O2/c5-2-1-8-4(7)3(2)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAYSWXSWXORAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164265
Record name 3,4-Dibromo-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromofuran-2(5H)-one

CAS RN

149418-41-7
Record name 3,4-Dibromo-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149418417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dibromo-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149418-41-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
S Cunha, CC Oliveira, JR Sabino - Journal of the Brazilian Chemical …, 2011 - SciELO Brasil
This work describes the direct synthesis of 3-bromotetronamides in good yields through the reaction of 3,4-dibromofuran-2(5H)-one, obtained from furfural, with primary and secondary …
Number of citations: 26 www.scielo.br
VA Castro-Torres, NJ Jacobo-Herrera… - Monatshefte für Chemie …, 2020 - Springer
The objective of the current study is to evaluate the potency of halogen-furan-2(5H)-one-type derivatives against human cancer cell lines. Four known bromofuran-2(5H)-one-type …
Number of citations: 4 link.springer.com
S Cunha, CC Oliveira - Química Nova, 2011 - SciELO Brasil
This review describes the use of two biomass-derivate butenolides as intermediates in organic synthesis, mucobromic acid and its reduced derivative 3, 4-dibromofuran-2 (5H)-one. The …
Number of citations: 15 www.scielo.br
S Cunha, CC Oliveira - Química Nova, 2011 - SciELO Brasil
This review describes the use of two biomass-derivate butenolides as intermediates in organic synthesis, mucobromic acid and its reduced derivative 3, 4-dibromofuran-2 (5H)-one. The …
Number of citations: 2 www.scielo.br
F Bellina, R Rossi - Synthesis, 2007 - thieme-connect.com
The efficient and inexpensive synthesis of 3, 4-dibromo-and 3, 4-dichlorofuran-2 (5H)-one on a multigram scale by sodium borohydride reduction of mucobromic and mucochloric acid, …
Number of citations: 20 www.thieme-connect.com
ZY Wang, XM Song, YP Cai, ZZ Mao - … Crystallographica Section E …, 2008 - scripts.iucr.org
The title compound, C34H54Br2N2O6, was obtained by the Michael addition–elimination reaction of (5S)-5-(l-menthyloxy)-3,4-dibromofuran-2(5H)-one with 1,6-hexanediamine in the …
Number of citations: 1 scripts.iucr.org
H Ube, N Shimada, M Terada - Angewandte Chemie, 2010 - Wiley Online Library
The aldol reaction is one of the most ubiquitous in synthetic organic chemistry. The vinylogous extension of this fundamental CÀC bond-forming reaction to nucleophilic components, …
Number of citations: 171 onlinelibrary.wiley.com
LCA Barbosa, JOS Varejão, D Petrollino, PF Pinheiro… - Arkivoc, 2012 - arkat-usa.org
Aiming to improve their effectiveness, three modifications were introduced into the structure of the natural phytotoxins nostoclides, leading to the synthesis of novel 3-benzyl-4-isopropyl-…
Number of citations: 20 www.arkat-usa.org
HC Chou, D Leow, CH Tan - Chemistry–An Asian Journal, 2019 - Wiley Online Library
Chiral guanidines have been widely used as Brønsted base catalysts and phase transfer catalysts in enantioselective reactions. Due to their amendable structure and powerful catalytic …
Number of citations: 34 onlinelibrary.wiley.com
L Yan, X Wu, H Liu, L Xie, Z Jiang - Mini Reviews in Medicinal …, 2013 - ingentaconnect.com
The γ-butenolide structural motif is a prominent feature in many bioactive natural products and drugs. This short review summarizes catalytic asymmetric synthesis of γ-butenolides …
Number of citations: 26 www.ingentaconnect.com

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